Potassium 2-methoxypyridine-5-trifluoroborate
Overview
Description
Potassium 2-methoxypyridine-5-trifluoroborate is a useful research compound. Its molecular formula is C6H6BF3KNO and its molecular weight is 215.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Potassium 2-methoxypyridine-5-trifluoroborate, also known as potassium trifluoro(6-methoxypyridin-3-yl)borate, is a complex compound with a unique mode of action. It is known to suppress the functioning of selective enzymes , which play a pivotal role in the growth of malignant neoplastic cells .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in changes at the molecular level, leading to the suppression of enzyme activity .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in biochemical research .
Result of Action
The primary result of the compound’s action is the suppression of selective enzymes . This suppression can inhibit the growth of malignant neoplastic cells , leading to potential applications in cancer treatment. Additionally, the compound can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, requires specific conditions for optimal performance . These include the presence of a palladium catalyst and certain temperature and pH levels
Biochemical Analysis
Biochemical Properties
Potassium 2-methoxypyridine-5-trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of biaryls through oxidative electrocoupling reactions . It interacts with enzymes, proteins, and other biomolecules, facilitating cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst . These interactions are crucial for the formation of complex organic molecules, which are essential in various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and altering gene expression . The compound’s impact on cellular metabolism is also noteworthy, as it can modulate metabolic flux and metabolite levels, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action, allowing it to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In both in vitro and in vivo studies, researchers have observed that the compound can maintain its activity for extended periods, although its efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular function and potential damage to tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s role in biochemical reactions, as they determine its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function within the cell.
Properties
IUPAC Name |
potassium;trifluoro-(6-methoxypyridin-3-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO.K/c1-12-6-3-2-5(4-11-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXYOAUUZSFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.